![molecular formula C10H15NO B2538449 (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one CAS No. 2137729-15-6](/img/structure/B2538449.png)
(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one is a structurally complex molecule that belongs to a class of twisted amides. These amides are of significant interest due to their potential as transition-state mimics for the cis-trans isomerization of amides, which is a critical process in peptide and protein folding and function. The unique feature of these compounds is their ability to stabilize the amide group in a high-energy, perpendicular conformation, which is a key aspect of their reactivity and function .
Synthesis Analysis
The synthesis of related twisted amides has been reported, with the parent compound 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one being synthesized using an unprecedented transformation. This synthesis highlights the importance of the methyl group substitution pattern for the stabilization of the amide group in its reactive conformation . Additionally, asymmetric synthesis of related bicyclic glutamic acid derivatives has been achieved through a second-generation synthesis involving a Strecker reaction and a ring closure addition-elimination reaction . These methods provide a foundation for the synthesis of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through detailed NMR spectroscopic analysis and X-ray data . These techniques are crucial for assigning the absolute configurations of the synthesized compounds and for understanding the three-dimensional conformation of the twisted amide group. The molecular structure is key to the compound's ability to mimic the transition state of amide cis-trans isomerization.
Chemical Reactions Analysis
The reactivity of twisted amides, such as the one , is characterized by their ability to mimic the transition state of enzyme-catalyzed reactions. The stabilization of the amide group in a perpendicular conformation is essential for this mimicry. The specific chemical reactions and the reactivity of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one would likely be influenced by the presence of the methyl group and the rigid tricyclic framework .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one are not explicitly detailed in the provided papers, the properties of twisted amides generally include high reactivity due to the strain placed on the amide bond. The substitution pattern, particularly the presence of a methyl group, can significantly affect the stability and reactivity of these compounds . The physical properties such as melting point, solubility, and crystallinity would be influenced by the compound's rigid structure and stereochemistry, as observed in related compounds .
Applications De Recherche Scientifique
Transition-State Mimic for Cis-Trans Interconversion
1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a related compound, has been synthesized to study its role as a transition-state mimic for the enzyme-catalyzed cis-trans rotamer interconversion of amides, which is crucial for peptide and protein folding and function. The stabilization of the amide group in its high-energy, perpendicular conformation depends on its methyl group substitution pattern, making it a valuable model for understanding biological processes at the molecular level (Komarov et al., 2015).
Understanding Ion-Pair Interactions
Research into the geometry and bonding of tetrafluoroboric acid salts of twisted amides, including variants of the compound , provides theoretical insights into the importance of ion-pair interactions. These interactions significantly affect molecular geometry and charge distribution, offering a deeper understanding of molecular reactivity and stability (Pandey, 2015).
Spectroscopic Analysis and Stereochemistry
The derivatives of 1-azatricyclo[3.3.1.13-7]decan-4-one have been analyzed using NMR spectroscopy to deduce stereo and stereoelectronic effects. This research aids in the complete understanding of chemical shift assignments and molecular structure elucidation, crucial for developing new molecules with desired properties (Fernández et al., 1989).
Novel Synthesis Approaches
The synthesis of 1-Azaadamantan-4-one and its derivatives showcases innovative approaches to molecular construction, providing pathways to generate compounds with potential therapeutic applications. These methods enrich the toolbox of synthetic chemists and open new avenues for drug discovery and development (Becker & Flynn, 1992).
Antimicrobial Agents
Adamantanes and their derivatives have been synthesized and evaluated for their antimicrobial activity, revealing their potential as a new class of antimicrobial agents. This line of research is crucial for the development of new treatments against resistant bacterial strains, underscoring the importance of novel scaffolds in medicinal chemistry (Balaji et al., 2015).
Propriétés
IUPAC Name |
(1S,2S,6R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMJAZDGMFAQPH-JIOCBJNQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC(C3)C1CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3CC[C@H](C3)[C@H]1CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)
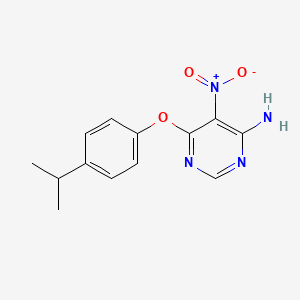
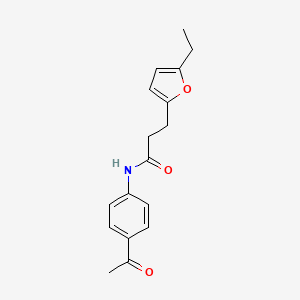
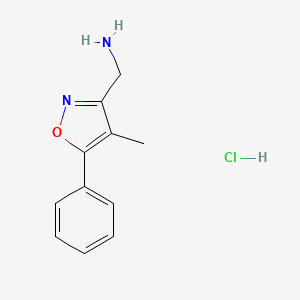
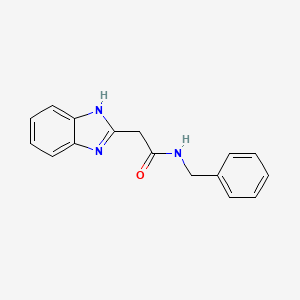
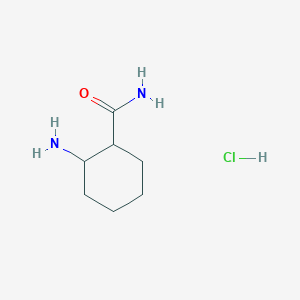
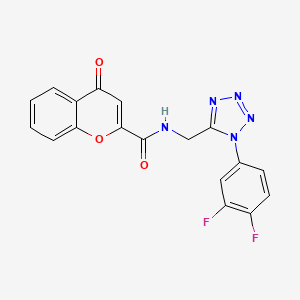

![1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2538381.png)
![N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2538383.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2538387.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2538389.png)